2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
Description
2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is a heterocyclic compound featuring a pyrazine core linked via an oxy-piperidinyl spacer to a 4-methyl-1,2,3-thiadiazole-5-carbonyl group. This structure combines two nitrogen-rich aromatic systems (pyrazine and thiadiazole) with a conformationally flexible piperidine ring. Its molecular formula is C₁₃H₁₄N₆O₂S, with a molecular weight of 318.36 g/mol .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-9-12(21-17-16-9)13(19)18-6-2-3-10(8-18)20-11-7-14-4-5-15-11/h4-5,7,10H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINXFHGYIQHBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves the formation of the thiadiazole ring followed by its attachment to the piperidine and pyrazine moieties. One common method involves the cyclization of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted pyrazines depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria.
Medicine: Potential therapeutic agent for treating bacterial infections and inflammatory conditions.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is primarily attributed to its interaction with microbial enzymes and cellular structures. The thiadiazole ring can inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic processes and ultimately causing cell death . Additionally, the compound may interact with cellular membranes, increasing their permeability and leading to cell lysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical and Pharmacological Implications
Solubility : Piperidine and pyrazine rings in the target compound may reduce aqueous solubility compared to carboxamide-containing thiadiazoles .
Conformational Flexibility : The piperidine spacer allows greater rotational freedom than pyrrolidine derivatives, which could influence receptor binding kinetics .
Biological Activity
The compound 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is with a molecular weight of 318.39 g/mol. The compound features a pyrazine ring connected to a piperidine moiety that is further substituted with a thiadiazole carbonyl group. This structural complexity is believed to enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. It may inhibit bacterial growth by interfering with cell wall synthesis or protein production, similar to other thiadiazole derivatives .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown promising results against breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating moderate to high activity . The mechanism involves apoptosis induction through caspase activation pathways .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating specific enzyme activities involved in inflammatory pathways. This action could be beneficial in treating conditions characterized by excessive inflammation .
The biological activity of 2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound likely binds to enzymes critical for bacterial survival or cancer cell proliferation, inhibiting their function.
- Receptor Modulation : It may also interact with specific receptors involved in inflammatory responses or cancer progression.
- Induction of Apoptosis : Studies have indicated that the compound can induce apoptosis in cancer cells by activating caspases 3, 8, and 9, leading to programmed cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds which provide insights into the potential efficacy of this compound:
| Compound | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|
| 4-Methyl-1,2,3-thiadiazole | Antifungal | Various | - |
| Pyrazole derivatives | Anticancer | MCF-7 | 8.107 |
| Thiadiazole derivatives | Cytotoxicity | A549 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
